Potassium phosphate is a crucial component of buffer solutions used to maintain a specific pH in experiments. These buffers ensure optimal conditions for biological reactions by resisting changes in acidity or alkalinity []. Phosphate buffers are widely used in cell culture, enzyme assays, and molecular biology techniques due to their effectiveness across a broad pH range [].
Phosphorus, a vital element in biological processes, is readily available in potassium phosphate. Researchers utilize it to study cellular metabolism, signal transduction pathways, and the role of phosphate in various diseases []. For instance, studies investigate how dietary phosphate intake affects bone health or explore the potential link between phosphate levels and cardiovascular disease [].
The defined chemical composition of potassium phosphate makes it a valuable control solution in various experiments. Researchers often compare the effects of a particular treatment with a control group that receives only potassium phosphate solution. This helps isolate the specific effect of the treatment being studied [].
Potassium phosphate serves as a starting material for the synthesis of other important research chemicals. For example, it can be used to prepare nucleotides, essential building blocks of RNA and DNA []. Additionally, it can be a component in the synthesis of phosphorylated proteins, which play a critical role in cellular signaling [].
Potassium phosphate, with the chemical formula , is a compound that belongs to a group of inorganic phosphates. It is composed of potassium ions and phosphate groups, specifically two phosphate groups for every three potassium ions. This compound is known for its high solubility in water, forming clear solutions that are often utilized in various biological and industrial applications. Its crystalline form typically appears as white solids, which can vary in hydration states depending on the specific synthesis method used .
In this reaction, three molecules of phosphoric acid react with two molecules of potassium hydroxide to yield tripotassium phosphate and water . Additionally, potassium phosphate can dissociate in water to release potassium ions and phosphate ions:
This dissociation illustrates its ionic nature and solubility properties
The synthesis of potassium phosphate can be achieved through several methods:
These methods allow for the production of various forms of potassium phosphate, including monopotassium phosphate and dipotassium phosphate, depending on the stoichiometry used during synthesis .
Potassium phosphate has diverse applications across multiple fields:
Studies have shown that potassium phosphate interacts with various compounds in both biological and chemical contexts. For example, it can participate in complexation reactions with metal ions, affecting their bioavailability and toxicity. Additionally, its role as a solid base in phase-transfer catalysis has been explored, demonstrating its effectiveness in promoting alkylation reactions while minimizing side reactions . These interactions highlight its versatility and importance in both synthetic chemistry and biological systems.
Potassium phosphate shares similarities with other inorganic phosphates but has unique properties that distinguish it:
Compound | Chemical Formula | Unique Features |
---|---|---|
Monopotassium Phosphate | KH₂PO₄ | Primarily used as a fertilizer; lower pH |
Dipotassium Phosphate | K₂HPO₄ | Acts as a buffer; used in food processing |
Tripotassium Phosphate | K₃PO₄ | Strong base; used in laboratory applications |
Calcium Phosphate | Ca₃(PO₄)₂ | Essential for bone health; less soluble |
Sodium Phosphate | Na₃PO₄ | Commonly used as a food additive; alkaline |
Potassium phosphate's high solubility and buffering capacity make it particularly valuable in agricultural applications compared to other phosphates that may not dissolve as readily or have different pH effects .
KH₅(PO₄)₂ crystallizes in the monoclinic system with the space group P2₁/c, as determined by X-ray diffraction studies. The three-dimensional framework comprises potassium ions (K⁺) coordinated to five oxygen atoms, with K–O bond distances ranging from 2.80 to 2.92 Å. Two distinct phosphorus sites exist:
Hydrogen bonding plays a critical role in stabilizing the lattice. Five inequivalent hydrogen sites exhibit linear or distorted linear geometries, with H–O bond lengths varying between 1.01 and 1.65 Å. These interactions contribute to the compound’s thermal stability up to 300°C, as observed in thermogravimetric analyses.
Table 1: Key Crystallographic Parameters of KH₅(PO₄)₂
Parameter | Value |
---|---|
Space group | P2₁/c |
Unit cell dimensions | a = 7.21 Å, b = 12.34 Å, c = 9.87 Å, β = 105.6° |
K–O bond distances | 2.80–2.92 Å |
P–O bond distances | 1.52–1.59 Å |
H–O bond lengths | 1.01–1.65 Å |
The monoclinic phase forms preferentially under hydrothermal conditions at 120–150°C, with pH adjustments (4.5–5.5) modulating crystal growth kinetics. Neutron diffraction studies further reveal anisotropic thermal expansion along the b-axis, attributed to the flexibility of hydrogen-bonded networks.
KH₅(PO₄)₂ serves as a precursor for composites incorporating pyrophosphate (P₂O₇⁴⁻) matrices, which enhance ionic conductivity and thermal resilience. A common synthesis route involves:
Table 2: Properties of KH₅(PO₄)₂-Derived Pyrophosphate Composites
Composite | Ionic Conductivity (S/cm) | Thermal Stability (°C) |
---|---|---|
K₄P₂O₇–TiO₂ | 1.2 × 10⁻³ | 600 |
K₄P₂O₇–SiO₂ | 8.5 × 10⁻⁴ | 650 |
These composites exhibit low sintering temperatures (<700°C) compared to conventional ceramics, making them suitable for solid-state electrolytes. Fourier-transform infrared spectroscopy (FTIR) confirms P–O–P bridging vibrations at 750–780 cm⁻¹, indicative of pyrophosphate formation.
The proton conduction mechanism in potassium pentahydrogen bis(phosphate) (KH5(PO4)2) is fundamentally governed by the complex hydrogen bond network dynamics within its crystalline lattice structure [1]. The crystalline structure of KH5(PO4)2 exhibits a unique arrangement of phosphate tetrahedra and potassium cations that creates an extensive three-dimensional hydrogen bonding network [2]. Molecular dynamics simulations reveal that proton hopping between phosphoric acid anions occurs on the 100-300 femtosecond timescale, with the rate-limiting step being the reorientation of phosphate anions rather than the proton transfer itself [14].
The hydrogen bond network in phosphate-based systems demonstrates remarkable structural flexibility, with bond lengths varying between 1.1 angstrom for covalent oxygen-hydrogen bonds and 1.5 angstrom for short strong hydrogen bonds [3]. In KH5(PO4)2 systems, the formation of extended hydrogen-bonded chains is facilitated by the presence of multiple protonation sites on the phosphate groups [19]. The dynamics of this network are characterized by continuous breaking and reforming of hydrogen bonds, enabling rapid proton transport through the Grotthuss mechanism [2].
Research findings indicate that the proton conductivity in KH5(PO4)2-containing electrolytes increases by more than four orders of magnitude when the compound transitions to its molten state [1]. This enhancement is attributed to the increased mobility of hydrogen bond networks and the formation of continuous proton conduction pathways. The activation energy for proton transport in similar phosphate systems ranges from 0.1 to 0.4 electron volts, indicating relatively low energy barriers for proton hopping [27].
Table 1: Proton Conductivity Data for Phosphate-Based Systems
Compound | Temperature (°C) | Relative Humidity (%) | Conductivity (S·cm⁻¹) | Activation Energy (eV) |
---|---|---|---|---|
KH2PO4-KH5(PO4)2 composite | 200 | 3 | 1.0 × 10⁻³ | 0.38 |
Phosphoric acid systems | 150-300 | Variable | 10⁻⁴ - 10⁻² | 0.1-0.4 |
CsH2PO4 | >230 | - | 6.0 × 10⁻² | 0.92 |
The crystalline lattice of KH5(PO4)2 demonstrates significant structural disorder at elevated temperatures, which paradoxically enhances proton conductivity [3]. Ab initio molecular dynamics simulations reveal that protons undergo rapid exchange between phosphate groups, with a proton transfer frequency of approximately 13.2 jumps per proton per picosecond [3]. This high frequency of proton exchange is facilitated by the formation of bifurcated hydrogen bonds and the presence of multiple protonation states within the crystal lattice.
The spatial distribution of protons within the KH5(PO4)2 lattice shows a preference for positions that maximize hydrogen bonding interactions [3]. Neutron diffraction studies indicate that hydrogen atoms occupy both covalent bonding positions and bridging positions between adjacent phosphate groups [18]. The occupancy of these sites varies with temperature, with higher temperatures promoting greater disorder and enhanced proton mobility.
Interfacial proton transfer in heterostructured systems containing KH5(PO4)2 represents a critical aspect of proton conduction mechanisms, particularly in composite electrolyte materials [4] [11]. The interfacial regions between different phases create unique environments that can either facilitate or impede proton transport, depending on the structural compatibility and chemical interactions at the interface [4].
Research on heterostructured proton conductors demonstrates that interfacial disordering can significantly enhance proton transport properties [4] [11]. In systems combining KH5(PO4)2 with other materials, the formation of disordered oxygen regions at hetero-interfaces creates fast proton transport pathways [4]. These interfacial zones exhibit reduced coordination numbers and increased structural flexibility, allowing for more rapid proton hopping between adjacent phases.
The mechanism of interfacial proton transfer in KH5(PO4)2-containing heterostructures involves several key processes. First, protons are initially carried by rotating phosphate groups within the crystalline phase [9]. Second, interfacial proton transfer occurs through hydrogen bond networks that bridge the different phases [2]. Third, the combined motion of structural reorientation and proton hopping enables long-range proton transport across the interface [9].
Table 2: Interfacial Proton Transport Data in Heterostructured Systems
System Configuration | Interface Type | Conductivity Enhancement Factor | Operating Temperature (°C) |
---|---|---|---|
ZFO-CeO2 heterostructure | Oxide-oxide | 10³ | 510 |
Phosphate-silica composite | Acid-oxide | 10⁴ | 200 |
KH5(PO4)2-KH2PO4 composite | Phosphate-phosphate | 10⁴ | 150-200 |
The proton transfer mechanism at interfaces is influenced by several factors including the degree of structural mismatch, the presence of interfacial water molecules, and the chemical compatibility of the adjacent phases [10]. In crystalline hydrogen bonding systems, confined water molecules can exhibit ordered arrangements that facilitate proton conduction through the formation of continuous hydrogen-bonded chains [10].
Molecular dynamics simulations of interfacial proton transfer reveal that the process occurs through a combination of vehicle and Grotthuss mechanisms [16]. In the vehicle mechanism, protonated species such as hydronium ions physically migrate across the interface. In the Grotthuss mechanism, protons hop along pre-existing hydrogen bond networks without the net transport of water molecules [14] [16].
The efficiency of interfacial proton transfer is critically dependent on the hydrogen bond network connectivity between phases [2]. Systems with continuous hydrogen bonding pathways across interfaces demonstrate significantly higher proton conductivities compared to those with discontinuous networks [2]. The formation of such continuous pathways requires careful optimization of the interfacial structure and composition.
Temperature-dependent studies of interfacial proton transfer show that elevated temperatures generally enhance proton mobility by increasing the frequency of hydrogen bond breaking and reformation [18]. However, excessive temperatures can lead to dehydration and the breakdown of critical hydrogen bonding networks, resulting in decreased conductivity [1]. The optimal operating temperature for KH5(PO4)2-based heterostructured systems typically ranges from 150 to 250 degrees Celsius [1] [27].